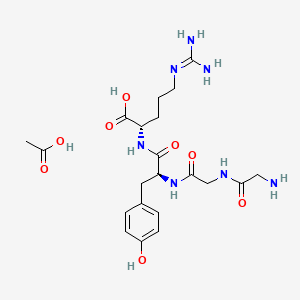
Papain Inhibitor acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papain Inhibitor acetate is a compound designed to inhibit the activity of papain, a proteolytic enzyme derived from the papaya plant. Papain is known for its ability to break down proteins into smaller peptides and amino acids, making it useful in various industrial and medical applications. in certain contexts, it is necessary to inhibit papain’s activity to prevent unwanted proteolysis. This compound serves this purpose by binding to the active site of papain, thereby blocking its enzymatic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Papain Inhibitor acetate typically involves the reaction of specific functional groups with papain to form a stable complex. One common method involves the use of cysteine protease inhibitors that react with the thiol group in the active site of papain. The reaction conditions often include a controlled pH environment and the presence of reducing agents to maintain the thiol group in its reactive form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactorsThis method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Papain Inhibitor acetate primarily undergoes substitution reactions where it reacts with the thiol group in the active site of papain. This reaction forms a covalent bond, effectively inhibiting the enzyme’s activity .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cysteine, EDTA, and various reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the enzyme and the inhibitor .
Major Products Formed
The major product formed from the reaction of this compound with papain is a stable enzyme-inhibitor complex. This complex effectively prevents the proteolytic activity of papain, making it useful in various applications where inhibition of proteolysis is desired .
Applications De Recherche Scientifique
Papain Inhibitor acetate has a wide range of applications in scientific research:
Mécanisme D'action
Papain Inhibitor acetate exerts its effects by binding to the active site of papain, specifically targeting the cysteine residue in the enzyme’s catalytic triad. This binding forms a covalent bond, effectively blocking the enzyme’s ability to cleave peptide bonds. The inhibition is highly specific and prevents the enzyme from degrading proteins, thereby preserving the integrity of the substrate proteins .
Comparaison Avec Des Composés Similaires
Papain Inhibitor acetate can be compared with other cysteine protease inhibitors such as E-64 and leupeptin. While all these inhibitors target the active site of cysteine proteases, this compound is unique in its specificity for papain and its ability to form a stable enzyme-inhibitor complex . Other similar compounds include:
E-64: A potent inhibitor of cysteine proteases but less specific for papain.
This compound stands out due to its high specificity and stability, making it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C21H33N7O8 |
|---|---|
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H29N7O6.C2H4O2/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22;1-2(3)4/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23);1H3,(H,3,4)/t13-,14-;/m0./s1 |
Clé InChI |
POEYCUANPQRTKX-IODNYQNNSA-N |
SMILES isomérique |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O |
SMILES canonique |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)

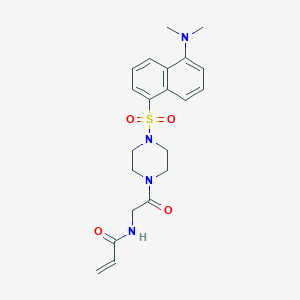
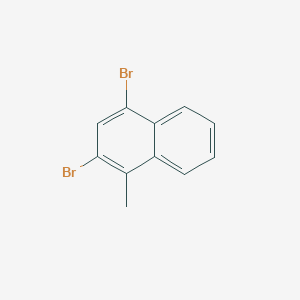
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
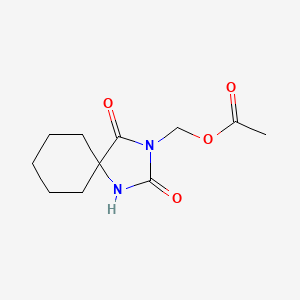
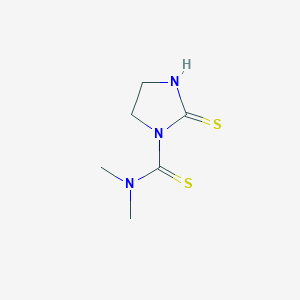
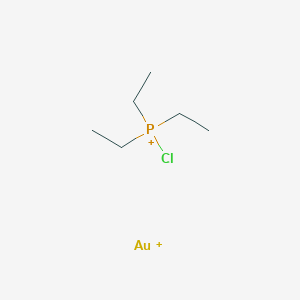

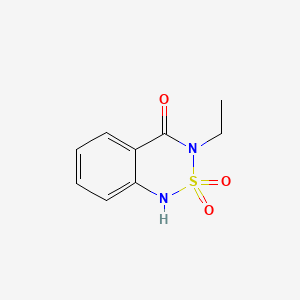

silane](/img/structure/B14752059.png)
